1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole
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Overview
Description
1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group and a styryl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole typically involves the following steps:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under light irradiation.
Synthesis of benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors for the bromination step can enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorobenzyl bromide: Used as an intermediate in the synthesis of various bioactive molecules.
1-(2,6-dichlorobenzyl)piperazine: Explored for its potential effects on neurotransmitter systems.
2,6-dichlorobenzoyl chloride: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is unique due to the presence of both the 2,6-dichlorobenzyl and styryl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2/c23-18-9-6-10-19(24)17(18)15-26-21-12-5-4-11-20(21)25-22(26)14-13-16-7-2-1-3-8-16/h1-14H,15H2/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGXMYJXASSLM-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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